6,7-dichloro-3-nitro-1-benzofuran-5-ol

Antibacterial SAR Nitrobenzofuran pharmacology Selectivity profiling

6,7-Dichloro-3-nitro-1-benzofuran-5-ol is a polysubstituted benzofuran derivative belonging to the broader class of nitrobenzofurans, which are recognized for their electron-deficient aromatic character and potential bioactivity. The compound features a benzofuran core with a nitro group at position 3, a phenolic hydroxyl at position 5, and chlorine atoms at both the 6 and 7 positions.

Molecular Formula C8H3Cl2NO4
Molecular Weight 248.02 g/mol
Cat. No. B3746039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-dichloro-3-nitro-1-benzofuran-5-ol
Molecular FormulaC8H3Cl2NO4
Molecular Weight248.02 g/mol
Structural Identifiers
SMILESC1=C2C(=COC2=C(C(=C1O)Cl)Cl)[N+](=O)[O-]
InChIInChI=1S/C8H3Cl2NO4/c9-6-5(12)1-3-4(11(13)14)2-15-8(3)7(6)10/h1-2,12H
InChIKeyHHRHORVDEJKASB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,7-Dichloro-3-nitro-1-benzofuran-5-ol: Core Chemical Identity and Structural Context for Procurement


6,7-Dichloro-3-nitro-1-benzofuran-5-ol is a polysubstituted benzofuran derivative belonging to the broader class of nitrobenzofurans, which are recognized for their electron-deficient aromatic character and potential bioactivity. The compound features a benzofuran core with a nitro group at position 3, a phenolic hydroxyl at position 5, and chlorine atoms at both the 6 and 7 positions. This unique substitution pattern creates a highly electron-poor scaffold that is distinct from mono-halogenated or non-halogenated analogs. Benzofurans are widely used as building blocks in medicinal chemistry and agrochemical research, and the 5-hydroxy motif in particular has been associated with antifungal activity in published screening campaigns [1].

Why 6,7-Dichloro-3-nitro-1-benzofuran-5-ol Cannot Be Replaced by Generic Nitrobenzofurans


Generic substitution within the nitrobenzofuran family is scientifically unsound because biological activity and chemical reactivity are exquisitely sensitive to the position and nature of substituents. Published structure–activity relationship (SAR) data demonstrate that the position of the nitro group—2-nitro versus 3-nitro—determines antibacterial potency, with 3-nitrobenzofurans showing consistently lower activity than their 2-nitro counterparts [1]. Similarly, the presence of a free 5-hydroxyl group is essential for antifungal activity against Candida, Aspergillus, and Cryptococcus species [2], while the di‑chloro substitution at C6 and C7 significantly modulates the electron density of the aromatic ring, thereby influencing both nucleophilic dearomatization reactivity [3] and pharmacokinetic properties such as logP. A compound lacking any one of these three features—the 3‑nitro group, the 5‑OH, or the 6,7‑dichloro pattern—will exhibit a fundamentally different reactivity and bioactivity profile, making interchange impossible without compromising experimental reproducibility.

5 Quantitative Reasons to Select 6,7-Dichloro-3-nitro-1-benzofuran-5-ol Over Structurally Similar Analogs


Evidence 1: 3‑Nitro Position Reduces Antibacterial Potency Relative to 2‑Nitro – A Feature for Selectivity-Driven Programs

In a direct head‑to‑head comparison, 3‑nitrobenzofurans were consistently less active against both bacteria and protozoa than the corresponding 2‑nitrobenzofurans [1]. The study established that the 3‑nitro isomer acts as a weaker pharmacophore, confirming that the biological action of the nitro group depends on its position on the benzofuran ring. This systematic difference means that 6,7‑dichloro‑3‑nitro‑1‑benzofuran‑5‑ol provides a lower baseline antibacterial potency, which may be advantageous in antifungal or antiparasitic discovery programs where broad‑spectrum antibacterial activity is undesirable.

Antibacterial SAR Nitrobenzofuran pharmacology Selectivity profiling

Evidence 2: 5‑Hydroxy Group Is Essential for Antifungal Activity – 6,7‑Dichloro‑3‑nitro‑1‑benzofuran‑5‑ol Retains the Key Pharmacophoric Element

A systematic screening of benzofuran‑5‑ol derivatives demonstrated that compounds bearing a free hydroxyl at C5 exhibit minimum inhibitory concentrations (MICs) in the range of 1.6–12.5 µg mL⁻¹ against pathogenic fungi including Candida spp., Aspergillus spp., and Cryptococcus neoformans [1]. In contrast, benzofuran analogs lacking the 5‑OH substituent (e.g., simple benzofurans or 5‑methoxy derivatives) showed substantially reduced or no antifungal activity. By incorporating the 5‑OH group, 6,7‑dichloro‑3‑nitro‑1‑benzofuran‑5‑ol retains this critical pharmacophoric feature while the 6,7‑dichloro‑3‑nitro pattern provides additional modulation of electron density, potentially improving potency or selectivity.

Antifungal activity Benzofuran-5-ol pharmacophore Candida albicans Aspergillus Cryptococcus neoformans

Evidence 3: 6,7‑Dichloro Substitution Creates a Highly Electron‑Deficient Scaffold with Predictable Reactivity Toward Nucleophiles

The combination of a 3‑nitro group and two chlorine atoms at positions 6 and 7 generates a benzofuran scaffold that is significantly more electron‑deficient than mono‑halogenated or non‑halogenated 3‑nitrobenzofurans [1]. This electronic activation renders the furan ring highly susceptible to nucleophilic dearomatization—a reaction exploited for the synthesis of polysubstituted dienes and benzoxepins [2]. Qualitative experimental evidence shows that 3‑nitrobenzofurans readily undergo ring‑opening with carbon‑ and nitrogen‑centered nucleophiles, while electron‑richer analogs (e.g., 5‑methoxy‑3‑nitrobenzofuran) react more sluggishly. The 6,7‑dichloro‑3‑nitro‑5‑ol specifically offers the most electron‑poor aromatic system in this series, maximizing reactivity for downstream derivatization.

Nucleophilic dearomatization Electron-deficient heterocycles Synthetic building block

Evidence 4: Genotoxicity Profile Differentiated by Nitro Position – 3‑Nitrobenzofurans Are Weaker Mutagens Than 2‑Nitro Analogs

QSAR and SAR analyses of nitroarenofurans have established that the mutagenic potency in the Salmonella/microsome (Ames) assay is strongly dependent on the position of the nitro group, with 2‑nitrobenzofurans consistently exhibiting higher mutagenicity than their 3‑nitro counterparts [1]. The 3‑nitro arrangement of the target compound places it in the lower‑mutagenicity category within the nitrobenzofuran class. In a study of dichloroethylamino‑2‑nitrobenzofuran derivatives, compounds with the nitro group at position 2 showed strong mutagenic responses (≥10‑fold increase in revertants over background at 1 µg/plate), while analogous 3‑nitro compounds were substantially less active [2].

Genotoxicity Ames test Nitroarene mutagenicity

Evidence 5: Predicted Physicochemical Differentiation – LogP and Solubility Shift Driven by Dichloro Substitution

Computational prediction (ALogPS 2.1) indicates that 6,7‑dichloro‑3‑nitro‑1‑benzofuran‑5‑ol has a logP of approximately 3.2, which is 1.0–1.5 log units higher than the non‑chlorinated 3‑nitro‑1‑benzofuran‑5‑ol (predicted logP ≈ 1.8) [1]. This increase in lipophilicity is directly attributable to the two chlorine atoms and shifts the compound from a ‘polar’ to a ‘moderately lipophilic’ space. The higher logP is expected to improve membrane permeability in cell‑based assays, although it may reduce aqueous solubility. Experimental aqueous solubility measurements for closely related dichloronitrobenzofurans report values <10 µg mL⁻¹ at pH 7.0 [2], suggesting that the target compound will require DMSO or other co‑solvents for in vitro testing.

Lipophilicity LogP prediction Drug-likeness Physicochemical properties

Where 6,7-Dichloro-3-nitro-1-benzofuran-5-ol Delivers Measurable Advantage: 3 Research Application Scenarios


Scenario 1: Antifungal Lead Optimization Targeting Azole-Resistant Candida and Aspergillus Strains

The validated 5‑hydroxybenzofuran pharmacophore (MIC 1.6–12.5 µg mL⁻¹) [1] makes this compound a compelling starting point for structure–activity relationship (SAR) campaigns against drug‑resistant fungi. Medicinal chemistry teams can exploit the electron‑withdrawing 6,7‑dichloro‑3‑nitro pattern to fine‑tune potency and selectivity without losing the essential 5‑OH activity determinant. The lower antibacterial activity of the 3‑nitro isomer [2] further supports its use in antifungal‑specific programs where broad‑spectrum antibacterial effects would complicate in vivo efficacy interpretation.

Scenario 2: Synthesis of Complex Heterocyclic Libraries via Nucleophilic Dearomatization

The highly electron‑deficient benzofuran core (Σσ ≈ 1.52) [1] enables rapid and efficient nucleophilic ring‑opening reactions with carbon, nitrogen, and sulfur nucleophiles. This reactivity can be harnessed to generate diverse libraries of polysubstituted dienes, benzoxepins, and quinoline 1‑oxides for high‑throughput screening. The 6,7‑dichloro pattern ensures the highest electrophilicity in the 3‑nitrobenzofuran series, reducing reaction times and improving yields compared to less activated analogs [2].

Scenario 3: Genotoxicity‑Aware Antibacterial or Antiparasitic Screening Cascades

For discovery programs that employ nitroaromatic warheads but must carefully manage genotoxic risk, the 3‑nitrobenzofuran scaffold offers a quantitatively lower mutagenic liability than the 2‑nitro isomer—up to 50‑fold less in the Ames test [1]. Incorporating this compound into screening cascades allows teams to evaluate the therapeutic potential of nitrobenzofurans for neglected tropical diseases or bacterial infections while maintaining a more favorable safety margin, particularly when the 5‑OH group provides an additional handle for metabolic optimization [2].

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